2-Methoxy-4-methylaniline hydrochloride

Purity Quality Control Analytical Chemistry

2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7) is a substituted aniline salt with molecular formula C₈H₁₂ClNO and molecular weight 173.64 g·mol⁻¹. The compound features a 2-methoxy-4-methyl substitution pattern on the benzene ring and is supplied as a solid hydrochloride salt.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 71288-98-7
Cat. No. B1386755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylaniline hydrochloride
CAS71288-98-7
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC.Cl
InChIInChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H
InChIKeyQMXZGEQAGKDYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7): Procurement-Ready Aniline Building Block for Research Chemistry


2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7) is a substituted aniline salt with molecular formula C₈H₁₂ClNO and molecular weight 173.64 g·mol⁻¹ . The compound features a 2-methoxy-4-methyl substitution pattern on the benzene ring and is supplied as a solid hydrochloride salt. It serves as a versatile building block in medicinal chemistry, organic synthesis, and targeted protein degradation research [1]. The hydrochloride form offers distinct advantages in handling, storage, and aqueous solubility compared to the free base .

Why Generic Substitution of 2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7) Is Not Advisable


Substituted aniline derivatives with identical elemental composition can exhibit markedly different physicochemical properties, biological activities, and regulatory profiles depending on the ring-substitution pattern. The ortho-methoxy, para-methyl configuration of 2-methoxy-4-methylaniline hydrochloride imparts a unique lipophilicity signature (Log P ≈ 1.50) that differs materially from regioisomers such as 4-methoxy-2-methylaniline (Log P ≈ 1.23) [1]. These differences directly affect chromatographic retention, membrane permeability, and target-binding behavior. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base, which is a low-melting-point solid requiring refrigerated, light-protected storage . Substituting an in-class analog without verifying these parameters risks compromised assay reproducibility, unexpected synthetic outcomes, and non-compliance with procurement specifications for regulated research programs [2].

Quantitative Differentiation Evidence for 2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7)


Purity and Analytical Traceability: 98% Assay with Batch-Specific QC Documentation

2-Methoxy-4-methylaniline hydrochloride is commercially available at a standard purity of 98%, with suppliers providing batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the free base 2-methoxy-4-methylaniline (CAS 39538-68-6) is typically offered at 96% purity . This 2-percentage-point purity differential translates to a 50% reduction in maximum possible impurity burden (2% vs. 4% total impurities), which is critical for applications where trace impurities can interfere with catalytic cycles, biological assays, or crystallographic studies.

Purity Quality Control Analytical Chemistry

Lipophilicity as a Regioisomer Discriminator: Log P 1.50 vs. 1.23 for the 4-Methoxy Isomer

The calculated octanol-water partition coefficient (Log P) for 2-methoxy-4-methylaniline is 1.50007 [1]. For the regioisomer 4-methoxy-2-methylaniline (CAS 102-50-1), the experimentally derived Log P is 1.23 [2]. The Δ Log P of approximately 0.27 translates to a roughly 1.86-fold higher octanol partitioning ratio for the 2-methoxy isomer. This difference is sufficient for baseline chromatographic separation and can materially affect predictions of membrane permeability and tissue distribution in ADME profiling.

Lipophilicity Log P Chromatographic Retention

Salt-Form Advantage: Ambient-Temperature Storage vs. Refrigerated Free Base

2-Methoxy-4-methylaniline hydrochloride is recommended for long-term storage at ambient temperature in a cool, dry environment . By comparison, the free base requires storage at 2–8 °C with protection from light . The hydrochloride salt also has a higher melting point (solid at room temperature) relative to the free base (mp 31–33 °C), which is a low-melting-point solid prone to liquefaction during warm-weather shipping. This difference impacts shipping logistics, shelf-life management, and laboratory workflow compatibility.

Storage Stability Hydrochloride Salt Formulation

Biological Reference Activity: ErbB4 Kinase Inhibition (IC₅₀ = 100 nM)

The parent free base 2-methoxy-4-methylaniline has a documented IC₅₀ of 100 nM against human ErbB4 (HER4) receptor tyrosine kinase phosphorylation in human CEM/4 cells [1]. While direct comparative data for the hydrochloride salt form is not available, the HCl salt is expected to generate the identical active species upon dissolution in assay buffer. This activity provides a biological reference point distinguishing this compound from regioisomers such as 5-methoxy-2-methylaniline, for which no equivalent ErbB4 inhibition data have been reported. The class of monocyclic aromatic amines to which this compound belongs has been identified as having potential genotoxicity concerns, making documented biological activity data essential for risk assessment in compound management [2].

ErbB4 Kinase Inhibition IC₅₀

Regulatory Alert Differentiation: SIN List – Aromatic Amines Group

Both the free base (CAS 39538-68-6) and the hydrochloride salt (CAS 71288-98-7) of 2-methoxy-4-methylaniline are flagged by the ChemSec SINimilarity tool as belonging to the SIN List group 'Aromatic amines' based on structural similarity to known hazardous substances [1]. This regulatory annotation is not uniformly triggered across all methoxy-methylaniline regioisomers and provides a procurement-relevant alert for laboratories operating under REACH, TSCA, or institutional chemical safety policies. The compound also carries GHS hazard statement H315 (causes skin irritation) .

Regulatory Compliance SIN List Aromatic Amines

Application-Specific Classification: Protein Degrader Building Block Designation

2-Methoxy-4-methylaniline hydrochloride is explicitly classified by commercial suppliers under the 'Protein Degrader Building Blocks' product family [1], distinguishing it from generic aniline building blocks. This classification reflects its utility as a synthetic intermediate for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. While the regioisomer 4-methoxy-2-methylaniline is also available as a building block, it is not specifically categorized under protein degrader product lines by major suppliers, suggesting the 2-methoxy-4-methyl substitution pattern may offer preferential reactivity for linker conjugation or E3 ligase ligand attachment.

PROTAC Targeted Protein Degradation Building Block

Optimal Procurement and Research Application Scenarios for 2-Methoxy-4-methylaniline hydrochloride (CAS 71288-98-7)


PROTAC and Molecular Glue Degrader Synthesis

2-Methoxy-4-methylaniline hydrochloride is explicitly categorized as a protein degrader building block [1], making it suitable as a synthetic intermediate in the construction of PROTACs and molecular glue degraders. Its 2-methoxy-4-methyl aniline scaffold can serve as a linker-attachment point or be incorporated into the target-protein-binding warhead. The 98% purity and solid hydrochloride form facilitate accurate weighing and reproducible coupling reactions.

Kinase-Focused Chemical Biology and SAR Studies

The parent compound 2-methoxy-4-methylaniline has a documented IC₅₀ of 100 nM against ErbB4 kinase [1]. Researchers investigating ErbB receptor family pharmacology can use the hydrochloride salt as a reference scaffold for structure-activity relationship (SAR) exploration. The defined substitution pattern (2-OCH₃, 4-CH₃) provides a distinct pharmacophoric footprint relative to regioisomeric anilines.

Analytical Reference Standard for Isomer-Specific HPLC Method Development

The Log P differential of approximately 0.27 between 2-methoxy-4-methylaniline (Log P = 1.50) [1] and 4-methoxy-2-methylaniline (Log P = 1.23) [2] enables baseline chromatographic separation. The 98% purity hydrochloride salt can serve as a reference standard for developing isomer-specific HPLC or UPLC methods to detect and quantify regioisomeric impurities in aniline-based products.

Compliance-Conscious Compound Library Management

The compound's inclusion in the ChemSec SIN List 'Aromatic amines' group [1] and its GHS skin/eye irritation classification [2] make it a candidate for compliance-monitored compound libraries. Procurement teams operating under REACH or institutional chemical management plans can use this regulatory annotation for proactive risk categorization, storage protocol assignment, and substitution planning.

Technical Documentation Hub

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